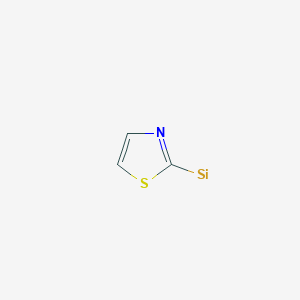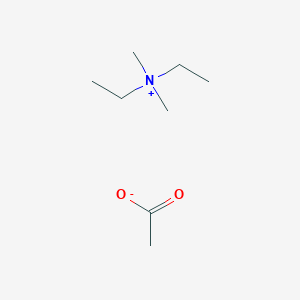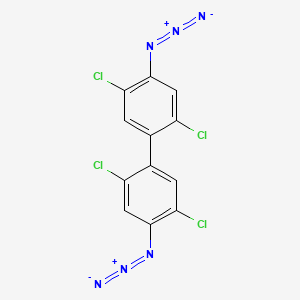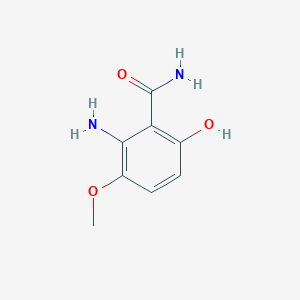
CID 22135129
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.
Introduction of the ester group: The ester group is introduced through esterification reactions.
Final steps:
Industrial Production Methods
Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
Clopidogrel undergoes several types of chemical reactions, including:
Oxidation: Clopidogrel is oxidized to its active thiol metabolite.
Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The active thiol metabolite of Clopidogrel.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted thienopyridine derivatives.
Aplicaciones Científicas De Investigación
Clopidogrel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.
Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.
Mecanismo De Acción
Clopidogrel is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.
Uniqueness
Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.
Propiedades
Fórmula molecular |
C3H2NSSi |
|---|---|
Peso molecular |
112.21 g/mol |
InChI |
InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H |
Clave InChI |
IRRGJAIOMJQWST-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)

![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)





